molecular formula C18H17N5O B2851791 N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2097861-13-5

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No. B2851791
M. Wt: 319.368
InChI Key: NJUBOXSXTNUXEA-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds. The 1,2,3-triazole ring is a versatile scaffold that is present in many pharmacologically active compounds and is considered a privileged structure in medicinal chemistry .


Molecular Structure Analysis

The compound contains a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. It also has a phenyl group (a six-membered carbon ring), a pyridinyl group (a six-membered ring with one nitrogen atom), and a cyclopropyl group (a three-membered carbon ring) .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the 1,2,3-triazole ring, the phenyl ring, and the pyridinyl ring. The 1,2,3-triazole ring is generally stable and resistant to hydrolysis and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms in the 1,2,3-triazole and pyridinyl rings could potentially allow for hydrogen bonding, which could influence its solubility properties .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticancer and Anti-Inflammatory Agents : Novel pyrazolopyrimidines derivatives, including triazole compounds, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, revealing some compounds' potential in cancer treatment and inflammation control (Rahmouni et al., 2016).

  • Metal Complex Formation : Research on triazole-based compounds has also focused on their ability to form complexes with metals, which could be explored for their potential applications in medicinal chemistry and material science (Castiñeiras et al., 2018).

Antimicrobial and Antioxidant Activities

  • Antimicrobial Activities : Alkyl 1-heteroaryl-1H-1,2,3-triazole-4-carboxylates have been synthesized and tested for their antimycobacterial activity, indicating the potential use of triazole derivatives in combating bacterial infections (Japelj et al., 2005).

  • Antioxidant Properties : Studies have also explored the antioxidant activities of triazole derivatives, suggesting their potential in oxidative stress-related disease prevention (Saundane & Manjunatha, 2016).

Drug Development and Pharmacokinetics

  • Inhibitors of Met Kinase Superfamily : Triazole derivatives have been identified as selective and efficacious inhibitors of the Met kinase superfamily, with potential applications in cancer therapy (Schroeder et al., 2009).

  • Variations in Metabolism due to Genetic Polymorphism : The study of triazole compounds in rats has revealed significant variations in pharmacokinetics, attributed to genetic polymorphism, which is crucial for personalized medicine approaches (Hasegawa et al., 2014).

properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O/c24-18(17-12-21-23(22-17)15-4-2-1-3-5-15)20-11-13-6-9-16(19-10-13)14-7-8-14/h1-6,9-10,12,14H,7-8,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUBOXSXTNUXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide

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